molecular formula C9H11NO3 B13464010 3-(Dimethoxymethyl)pyridine-2-carbaldehyde CAS No. 1300034-67-6

3-(Dimethoxymethyl)pyridine-2-carbaldehyde

Cat. No.: B13464010
CAS No.: 1300034-67-6
M. Wt: 181.19 g/mol
InChI Key: AMJAHIIKMQGCFW-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C9H11NO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a dimethoxymethyl group and an aldehyde group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)pyridine-2-carbaldehyde typically involves the reaction of pyridine-2-carbaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which is then converted to the dimethoxymethyl derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine-2-carboxylic acid.

    Reduction: 3-(Dimethoxymethyl)pyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-(Dimethoxymethyl)pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)pyridine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The dimethoxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carbaldehyde: Lacks the dimethoxymethyl group, making it less reactive in certain chemical reactions.

    3-Methoxy-pyridine-2-carbaldehyde: Contains a single methoxy group, leading to different reactivity and applications.

    2-Pyridinecarboxaldehyde: An isomer with the aldehyde group at a different position, resulting in different chemical properties.

Uniqueness

3-(Dimethoxymethyl)pyridine-2-carbaldehyde is unique due to the presence of both the dimethoxymethyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

Properties

CAS No.

1300034-67-6

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-(dimethoxymethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C9H11NO3/c1-12-9(13-2)7-4-3-5-10-8(7)6-11/h3-6,9H,1-2H3

InChI Key

AMJAHIIKMQGCFW-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(N=CC=C1)C=O)OC

Origin of Product

United States

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